molecular formula C17H19NO3 B3053955 O-benzyl-L-tyrosine methyl ester CAS No. 57177-83-0

O-benzyl-L-tyrosine methyl ester

Cat. No. B3053955
CAS RN: 57177-83-0
M. Wt: 285.34 g/mol
InChI Key: IUXVIPGPIFGSEU-UHFFFAOYSA-N
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Description

O-benzyl-L-tyrosine methyl ester is a chemical compound with the molecular formula C17H19NO3 . It is a derivative of the natural amino acid tyrosine and is used as a building block in a variety of applications, including solution-phase peptide synthesis, and the production of pharmaceuticals and other chemicals .


Synthesis Analysis

The synthesis of O-benzyl-L-tyrosine methyl ester involves several steps. One method involves the use of a Brønsted Acidic Deep Eutectic Solvent for N-Boc deprotection . The Boc/Bn strategy, where the Boc group is used as a temporary protecting group of the amino function and Bn (benzyl) of the side chains of the amino acids, is one of the most widely used protection strategies in peptide synthesis .


Molecular Structure Analysis

O-benzyl-L-tyrosine methyl ester contains a total of 41 bonds; 22 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 ester (aliphatic), 1 primary amine (aliphatic), and 1 ether (aromatic) .


Chemical Reactions Analysis

O-benzyl-L-tyrosine methyl ester can undergo various chemical reactions. For instance, it can be used as a reagent for amino acid-based enantiomerically pure benzodiazepinones as anti-ischemic agents . It can also be used in the synthesis of amphiphilic block co-polypeptides, due to their potential applications in biomedical fields .


Physical And Chemical Properties Analysis

Esters, including O-benzyl-L-tyrosine methyl ester, are polar but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .

Scientific Research Applications

Photodegradation Study

  • Photooxidation of Tyrosine Derivatives : A study investigated the photooxidation of tyrosine derivatives, including tyrosine benzyl ester, in different media. This research is relevant for understanding the photodynamic damage in biological environments (Criado et al., 2008).

Biomimetic Synthesis

  • Marine Sponge Tyrosine Metabolites Synthesis : Research on the biomimetic synthesis of marine sponge tyrosine metabolites utilized O-benzyl protected o-tyrosine methyl ester. This synthesis approach has potential applications in natural product chemistry and drug discovery (Boehlow & Spilling, 1995).

Chemical Synthesis

  • Use in Peptide Synthesis : O-benzyl-L-tyrosine methyl ester has been used in the synthesis of complex peptides. The study highlights its utility in peptide synthesis, which is critical in developing therapeutic agents (Iselin et al., 1955).

  • Chemoselective N-alkylation : The compound was used in a study exploring chemoselective N-alkylation of di-N,O-protected tyrosine, indicating its relevance in organic synthesis and drug design (Penso et al., 2006).

Prodrug Research

  • Prodrug Applications : Research on L-tyrosine alkyl esters, including L-tyrosine methyl ester, suggests their use as prodrugs for L-tyrosine, which has implications for drug delivery systems (Nicolaï et al., 2011).

  • Brain Tyrosine Increase in Prodrugs : A study showed that L-tyrosine methyl ester is effective as a tyrosine prodrug, increasing its bioavailability, which is significant for clinical applications (Topall & Laborit, 1989).

Polymer Science

  • Polymer Synthesis : O-benzyl-L-tyrosine methyl ester was used in the synthesis of chiral, biodegradable poly(ester–imide)s containing natural amino acids. This research has implications for developing new materials in polymer science (Mallakpour & Zeraatpisheh, 2013).

Sensor Development

  • Fluorescent Sensor for Methyl Parathion : A study developed a fluorescent sensor for methyl parathion based on L-tyrosine methyl ester functionalized carbon dots, showcasing its potential in environmental monitoring and safety applications (Hou et al., 2015).

Safety and Hazards

O-benzyl-L-tyrosine methyl ester should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing. It should not be used for food, drug, pesticide, or biocidal product use .

Future Directions

The future directions of O-benzyl-L-tyrosine methyl ester research could involve the development of more efficient and sustainable methods for its synthesis. For instance, the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) has been proposed as a reaction medium plus catalyst . This strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .

properties

IUPAC Name

methyl (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-20-17(19)16(18)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14/h2-10,16H,11-12,18H2,1H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXVIPGPIFGSEU-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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